9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Overview
Description
“9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO. It has a molecular weight of 217.67 g/mol. The IUPAC name for this compound is 9-fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxepin ring, which is a seven-membered ring containing an oxygen atom, with a fluorine atom attached at the 9-position and an amine group at the 5-position . The hydrochloride indicates that this compound is a salt, with a chloride ion associated with the molecule .
Physical and Chemical Properties Analysis
“this compound” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Chemical Synthesis and Material Science
Amine-functionalized sorbents, including compounds related to 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, have been explored for their efficiency in removing persistent and harmful substances like Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. These compounds offer alternative solutions for PFAS control in municipal water and wastewater treatment, leveraging electrostatic interactions, hydrophobic interactions, and specific sorbent morphology for effective removal (Ateia et al., 2019).
Biomedical Research
In the realm of personalized medicine, fluorinated pyrimidines, which share a common motif with this compound, have been instrumental. These compounds, particularly 5-Fluorouracil and its derivatives, are pivotal in cancer treatment. The review of fluorine chemistry highlights the precision use of these substances in treating cancer, providing insights into their synthesis, including radioactive and stable isotopes, for studying metabolism and biodistribution. Furthermore, the review delves into the methods for preparing RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies, offering new insights into how these compounds perturb nucleic acid structure and dynamics (Gmeiner, 2020).
Environmental Science
The study of total dissolved free primary amines in seawater, including compounds similar to this compound, outlines critical factors for their determination. This research is pivotal for understanding the environmental presence and impact of such compounds. The optimized procedure and artifact correction for measuring these amines contribute to environmental monitoring and assessment efforts, offering insights into the distribution and fate of amine-containing pollutants in marine environments (Aminot & Kérouel, 2006).
Safety and Hazards
The safety information for “9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Properties
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8;/h1,3-4,9H,2,5-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWCUDBYSRBHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432682-02-4 | |
Record name | 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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